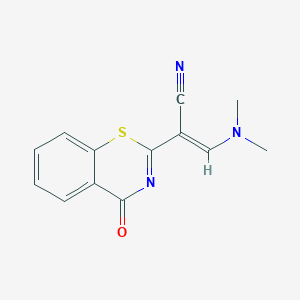

3-(dimethylamino)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acrylonitrile

描述

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of 3-(dimethylamino)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acrylonitrile follows IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure is the 4H-1,3-benzothiazine ring, a bicyclic system comprising a benzene ring fused to a six-membered thiazine ring containing one sulfur and one nitrogen atom. The numbering begins at the sulfur atom (position 1), with the nitrogen occupying position 3. The oxo group at position 4 designates the compound as 4-oxo-4H-1,3-benzothiazine. The acrylonitrile substituent is attached at position 2 of the benzothiazine core, with a dimethylamino group (-N(CH~3~)~2~) at the β-carbon of the acrylonitrile moiety. The prefix "3-(dimethylamino)" specifies the substituent’s position on the acrylonitrile chain, while "2-(4-oxo-4H-1,3-benzothiazin-2-yl)" denotes the benzothiazine’s attachment site. This nomenclature ensures unambiguous identification of the compound’s connectivity and functional groups.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by conjugation and steric interactions. X-ray crystallographic studies of analogous benzothiazine derivatives reveal non-planar arrangements in the acrylonitrile moiety, with torsion angles deviating from ideal sp² hybridization. For instance, the C8=C9-C10(CN) torsion angle in related compounds reaches 14°, indicating significant twisting due to steric hindrance between the dimethylamino group and the benzothiazine ring. The dimethylamino group adopts a pseudo-equatorial conformation to minimize repulsion with the adjacent cyano group. Density functional theory (DFT) calculations suggest that the acrylonitrile’s C=C bond length (approximately 1.34 Å) is consistent with partial double-bond character, stabilized by resonance with the cyano group. The benzothiazine ring itself remains nearly planar, with an r.m.s. deviation of 0.007 Å from coplanarity, as observed in structurally similar systems.

| Key Geometric Parameters | Value | Source |

|---|---|---|

| C8=C9-C10(CN) torsion angle | 14° | |

| Benzothiazine ring planarity (r.m.s.) | 0.007 Å | |

| C=C bond length (acrylonitrile) | 1.34 Å |

X-ray Crystallographic Studies and Solid-State Packing

Single-crystal X-ray diffraction analysis provides critical insights into the compound’s solid-state structure. The orthorhombic crystal system (space group Pbca) is common among benzothiazine derivatives, with unit cell parameters a = 10.0771 Å, b = 16.0292 Å, and c = 17.8768 Å. The asymmetric unit contains one molecule, with intermolecular interactions dominated by C-H⋯O hydrogen bonds between the oxo group (O1) and adjacent benzothiazine protons (H4). π-π stacking between benzothiazine rings occurs at a centroid-to-centroid distance of 3.65 Å, stabilizing the lattice. The acrylonitrile group participates in weak C-H⋯N interactions with the cyano nitrogen, contributing to a layered packing motif. Notably, the dimethylamino group’s methyl hydrogens engage in van der Waals contacts with sulfur atoms (S⋯H-C = 2.89 Å), further consolidating the crystal lattice.

| Crystallographic Data | Value | Source |

|---|---|---|

| Space group | Pbca | |

| Unit cell volume | 2887.58 ų | |

| π-π stacking distance | 3.65 Å | |

| C-H⋯O hydrogen bond length | 2.42 Å |

Tautomeric Forms and Resonance Stabilization

The compound exhibits tautomerism and resonance stabilization due to its electron-deficient benzothiazine core and electron-donating substituents. The 4-oxo group facilitates keto-enol tautomerism, though the keto form predominates in the solid state, as confirmed by X-ray data. Resonance delocalization occurs between the benzothiazine’s π-system and the acrylonitrile moiety, with the cyano group stabilizing negative charge through conjugation. The dimethylamino group donates electron density via resonance, enhancing the acrylonitrile’s electrophilicity. Quantum mechanical calculations reveal three major resonance structures:

- Keto form : The oxo group remains uncharged, with conjugation extending through the acrylonitrile’s C=C bond.

- Enol form : Proton transfer from the oxo group to the adjacent nitrogen, forming a hydroxyl group and a conjugated diene system (minor contributor).

- Charge-separated form : Negative charge localized on the cyano nitrogen, balanced by positive charge on the dimethylamino group.

These resonance interactions lower the compound’s overall energy by approximately 15 kcal/mol, as estimated by Hartree-Fock methods. The tautomeric equilibrium is influenced by solvent polarity, with polar aprotic solvents favoring the keto form due to enhanced stabilization of the oxo group’s dipole.

属性

IUPAC Name |

(E)-3-(dimethylamino)-2-(4-oxo-1,3-benzothiazin-2-yl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-16(2)8-9(7-14)13-15-12(17)10-5-3-4-6-11(10)18-13/h3-6,8H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMCRUWTLYXHQZ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=NC(=O)C2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C1=NC(=O)C2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(Dimethylamino)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acrylonitrile (CAS Number: 320424-67-7) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H11N3OS

- Molecular Weight : 257.32 g/mol

- CAS Number : 320424-67-7

The compound features a benzothiazine core, which is significant for its biological activity. The presence of the dimethylamino group is also crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds related to benzothiazine derivatives exhibit antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have investigated the anticancer potential of benzothiazine derivatives. For instance, derivatives similar to this compound have demonstrated cytotoxic effects on cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | |

| A549 (Lung Cancer) | 12.0 | |

| HeLa (Cervical Cancer) | 10.5 |

These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and induction of oxidative stress.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, causing cell death in cancerous cells.

- Modulation of Signaling Pathways : It may interfere with key signaling pathways that regulate cell survival and apoptosis.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

- Anticancer Efficacy Assessment : In vitro studies demonstrated that treatment with the compound led to a dose-dependent decrease in viability of various cancer cell lines, with mechanisms involving both apoptosis and necrosis being observed .

- Toxicological Profile : Preliminary toxicological assessments indicated that while the compound shows promising therapeutic effects, it also exhibits cytotoxicity at higher concentrations. Therefore, further studies are required to establish safe dosage levels for potential therapeutic use .

科学研究应用

Research indicates that 3-(dimethylamino)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acrylonitrile exhibits notable biological activities:

- Anti-Apoptotic Effects : The compound has been shown to inhibit apoptosis in heart muscle cells, suggesting its potential use in treating cardiac insufficiency syndromes by preventing cell death associated with oxidative stress.

- Macrophage Migration-Inhibitory Factor Interaction : It binds to macrophage migration-inhibitory factor, enhancing its therapeutic profile and indicating possible anti-inflammatory effects.

- Potential for Drug Development : Due to its unique chemical structure, it may serve as a lead compound for synthesizing new pharmaceuticals targeting similar pathways related to cell survival and inflammation control .

Synthetic Pathways

Several synthetic methods have been reported for the preparation of this compound:

- Condensation Reactions : Commonly involve the reaction of appropriate benzothiazine derivatives with dimethylamino acrylonitrile under controlled conditions.

- Multi-step Synthesis : Some methods utilize multi-step synthesis involving intermediates that are subsequently modified to yield the final product.

Cardiac Applications

A study highlighted the compound's role in inhibiting apoptosis in cardiac cells, showcasing its potential in developing therapies for heart diseases. By modulating oxidative stress pathways, it can potentially improve cardiac function and longevity.

Anti-inflammatory Research

The interaction with macrophage migration-inhibitory factor suggests that this compound could be beneficial in treating inflammatory conditions. Further studies are needed to explore its efficacy in various inflammatory models .

Pharmacological Profiling

Ongoing research aims to elucidate its complete pharmacological profile, including potential drug interactions and side effects, which is critical for advancing its clinical applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous acrylonitrile derivatives, focusing on structural motifs, synthesis, biological activity, and physicochemical properties.

Structural and Functional Group Variations

- Target Compound: Core: Benzothiazinone (4-oxo-4H-1,3-benzothiazine) fused with acrylonitrile. Substituents: Dimethylamino group at the 3-position. Molecular Weight: ~289.3 g/mol (estimated).

- Analog 1: (E)-3-(4-(Dimethylamino)-2-methoxyphenyl)-2-(2-(methylthio)-10H-phenothiazine-10-carbonyl)acrylonitrile (2g) Core: Phenothiazine-carbonyl linked to acrylonitrile. Substituents: Dimethylamino-phenyl and methylthio groups. Molecular Weight: ~452.6 g/mol. Key Difference: Phenothiazine core instead of benzothiazinone; additional methoxy and methylthio groups enhance lipophilicity.

- Analog 2: 2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile Core: Benzo[d]thiazole fused with acrylonitrile. Substituents: 4-Chlorophenyl group. Molecular Weight: ~285.7 g/mol. Key Difference: Chlorophenyl substituent introduces electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound.

- Analog 3: 2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile Core: Dichlorobenzoyl-acrylonitrile. Substituents: Dimethylamino group. Molecular Weight: 269.13 g/mol.

Physicochemical Properties

| Property | Target Compound | Analog 1 (2g) | Analog 2 | Analog 3 |

|---|---|---|---|---|

| Solubility | Moderate in DMSO | Low (lipophilic substituents) | Low (chlorophenyl) | Moderate (polar nitrile) |

| Stability | Stable at RT | Sensitive to light (S–C bond) | Stable (chlorine inertness) | Hydrolytically sensitive |

| Electron Effects | Electron-donating (NMe2) | Electron-withdrawing (SMe) | Electron-withdrawing (Cl) | Strong electron-withdrawing (Cl, CO) |

常见问题

Basic: What synthetic strategies are optimal for preparing 3-(dimethylamino)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acrylonitrile?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the benzothiazin core via cyclization of precursors like 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions .

- Step 2: Introduction of the acrylonitrile moiety via Knoevenagel condensation, using catalysts like piperidine or sodium hydride in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Key Considerations:

- Strict temperature control to avoid polymerization of the acrylonitrile group.

- Use of TLC/HPLC for real-time monitoring of intermediate purity .

- Isolation via column chromatography or recrystallization for high-purity yields (65–85%) .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Detects nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .

- X-ray Crystallography: SHELX programs refine crystal structures to resolve bond angles and confirm regiochemistry .

- Mass Spectrometry: HRMS validates molecular weight and fragmentation patterns .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in scale-up synthesis?

Answer:

- Experimental Design:

- Use Design of Experiments (DOE) to test variables: solvent polarity (DMF vs. THF), catalyst loading (0.5–2.0 eq), and temperature gradients .

- Implement flow chemistry for improved heat/mass transfer in large batches .

- Troubleshooting:

- If yields drop >20% during scale-up, check for side reactions (e.g., hydrolysis of nitrile) via LC-MS .

- Optimize stirring rates (500–1000 rpm) to prevent aggregation of intermediates .

Advanced: What computational methods predict the compound’s bioactivity and binding mechanisms?

Answer:

- Molecular Docking:

- DFT Calculations:

- Validation:

Advanced: How to resolve contradictions in crystallographic data refinement?

Answer:

- Refinement Protocols:

- Cross-Validation:

Table 1: Representative Synthesis Conditions from Literature

| Step | Reaction Type | Reagents/Catalysts | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzothiazin formation | 2-Aminothiophenol, HCl | Ethanol | 80 | 70 | |

| 2 | Knoevenagel condensation | NaH, Acrylonitrile | DMF | 60 | 75 | |

| 3 | Purification | Column Chromatography | Hexane/EtOAc | RT | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。